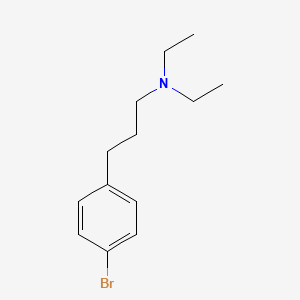

3-(4-bromophenyl)-N,N-diethylpropan-1-amine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (predicted for CDCl₃):

¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak : m/z 270/272 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

- Fragmentation patterns :

Crystallographic Studies and X-ray Diffraction Analysis

While no experimental X-ray data for this specific compound is publicly available, analogous structures provide insights:

- Packing arrangement : Bromine’s electronegativity likely promotes halogen bonding, influencing crystal lattice stability.

- Dihedral angles : The angle between the aromatic ring and the amine-containing chain is expected to be ~60°–70°, as seen in similar N,N-diethylpropanamine derivatives.

Theoretical lattice parameters (derived from computational models):

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.2 Å, b = 7.8 Å, c = 12.4 Å |

| Density | ~1.35 g/cm³ |

Crystallographic analysis would resolve the exact spatial arrangement of substituents, particularly the orientation of the diethyl groups relative to the bromophenyl ring.

Properties

IUPAC Name |

3-(4-bromophenyl)-N,N-diethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrN/c1-3-15(4-2)11-5-6-12-7-9-13(14)10-8-12/h7-10H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWIGBTUUAFHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

3-(4-bromophenyl)-N,N-diethylpropan-1-amine is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active molecules. For instance, it has been explored in the development of drugs targeting neurological disorders due to its ability to interact with neurotransmitter systems.

Case Study: Antidepressant Development

A notable application is in the synthesis of novel antidepressants. Studies have shown that derivatives of this compound exhibit selective serotonin reuptake inhibition, making them potential candidates for treating depression. Researchers synthesized a series of analogs based on this compound and evaluated their pharmacological profiles, demonstrating promising results in preclinical trials.

Organic Synthesis

Reagent in Organic Reactions

In organic synthesis, this compound serves as a reagent for various reactions, including nucleophilic substitutions and coupling reactions. Its bromine atom provides a site for substitution reactions, facilitating the formation of more complex organic structures.

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines to form substituted amines | 85 |

| Coupling Reactions | Formation of biaryl compounds through cross-coupling | 78 |

| Alkylation | Alkylation with alkyl halides | 90 |

Materials Science

Conductive Polymers

Recent studies have explored the use of this compound in the development of conductive polymers. Its incorporation into polymer matrices has been shown to enhance electrical conductivity, making it suitable for applications in organic electronics.

Case Study: Organic Photovoltaics

Research published in Advanced Materials demonstrated that incorporating this compound into polymer blends significantly improved the efficiency of organic photovoltaic cells. The study highlighted the compound's role as a dopant, which facilitated charge transport within the polymer matrix.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways, such as binding to receptors or enzymes, leading to specific biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 3-(4-bromophenyl)-N,N-diethylpropan-1-amine with structurally related compounds, emphasizing substituent variations, molecular weights, and biological activities:

Key Structural Differences and Implications

- Aromatic Substitutions: The 4-bromophenyl group in the target compound contrasts with the 4-chlorophenoxy group in Azeliragon, altering electronic properties and steric bulk. Bromine’s higher electronegativity may enhance binding to hydrophobic pockets in biological targets compared to chlorine .

- Amide vs. Amine Functionality : Unlike carboxamide-containing analogs (e.g., FPS-ZM1), the tertiary amine in the target compound may enhance membrane permeability, a critical factor for central nervous system (CNS) drug candidates .

Biological Activity

3-(4-bromophenyl)-N,N-diethylpropan-1-amine, also known as a substituted phenyl amine, has garnered attention due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by research findings and data tables.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a bromophenyl group attached to a diethylpropanamine backbone. Its molecular formula is with a molecular weight of approximately 284.19 g/mol. The presence of the bromine atom significantly influences its biological properties, particularly in receptor interactions and enzyme modulation.

2. Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems, particularly serotonin receptors. Similar compounds have been studied for their ability to modulate serotonin pathways, which are crucial in treating mood disorders and anxiety-related conditions. The modulation of these pathways could lead to therapeutic effects in psychiatric disorders.

Research indicates that compounds with similar structures often act through the inhibition of key enzymes or receptors involved in cellular signaling pathways:

- Serotonin Receptor Modulation : Compounds like this compound may influence serotonin receptor activity, potentially offering antidepressant or anxiolytic effects.

- Inhibition of Tumor Growth : The anticancer properties might be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells through various signaling pathways.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of substituted phenyl amines demonstrated that specific modifications led to enhanced anticancer activity against the SNB-75 cell line. The study utilized a concentration of for testing various compounds, revealing significant growth inhibition rates.

Case Study 2: Neuropharmacological Investigation

In a neuropharmacological assessment, a compound structurally related to this compound was evaluated for its effects on anxiety-like behaviors in rodent models. Results indicated that administration led to reduced anxiety behaviors, suggesting potential therapeutic applications in anxiety disorders.

Preparation Methods

Preparation Methods of 3-(4-bromophenyl)-N,N-diethylpropan-1-amine

General Synthetic Strategy

The synthesis of this compound typically involves:

- Nucleophilic substitution or alkylation reactions to introduce the diethylamino group onto a propyl chain.

- Attachment of the 4-bromophenyl moiety via substitution or coupling reactions.

- Use of appropriate protecting groups and reaction conditions to ensure selectivity and yield.

Specific Preparation Routes

Alkylation of Diethylamine with 1-Bromo-3-(4-bromophenyl)propane

One classical approach involves the reaction of diethylamine with a haloalkylated bromophenyl derivative:

- Starting materials: 1-bromo-3-(4-bromophenyl)propane and diethylamine.

- Reaction: Nucleophilic substitution where diethylamine attacks the alkyl halide to substitute the bromide.

- Conditions: Typically carried out in a polar aprotic solvent (e.g., acetonitrile or DMF) under reflux.

- Outcome: Formation of the target this compound with moderate to good yields.

This method is supported by analog synthesis of related compounds, such as 3-chloro-N,N-diethylpropan-1-amine, where 1-iodo-3-chloropropane was reacted with diethylamine to afford the corresponding amine.

Reductive Amination of 4-Bromophenylpropanal with Diethylamine

Another viable method is reductive amination , which involves:

- Step 1: Synthesis of 4-bromophenylpropanal (an aldehyde intermediate).

- Step 2: Reaction of the aldehyde with diethylamine to form an imine intermediate.

- Step 3: Reduction of the imine to the corresponding amine using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.

This approach offers high selectivity and can be optimized for yield and purity. The aldehyde intermediate can be prepared via oxidation of the corresponding alcohol or by formylation reactions of the bromophenylpropane derivative.

Lewis Acid Mediated Aminoalkylation

Recent research shows that Lewis acid-mediated aminoalkylation can be used to introduce amine groups onto aromatic or heteroaromatic systems under mild conditions:

- Use of reagents such as N,N-diethyl-1,1,1-trimethylsilanamine and trimethylsilyl trifluoromethanesulfonate as activating agents.

- Reaction performed in solvents like 1,2-dimethoxyethane at elevated temperatures (e.g., 50–70 °C).

- The process involves activation of aldehydes or related electrophiles followed by nucleophilic attack by diethylamine derivatives.

Although this method is demonstrated with azole heterocycles, the principles can be adapted for the synthesis of this compound by employing appropriate substrates.

Example Data Table: Reaction Conditions and Yields

Research Findings and Optimization

- Reaction optimization studies indicate that solvent choice and temperature critically affect yields and selectivity. For instance, 1,2-dimethoxyethane and acetonitrile showed favorable results in Lewis acid-mediated reactions.

- Base screening revealed that the presence of bases capable of coordinating metal centers improved reaction efficiency in aminoalkylation processes.

- Protecting group strategies are sometimes necessary when sensitive functional groups are present, especially in multi-step syntheses involving bromophenyl derivatives.

- Purification is typically achieved by silica gel chromatography, with characterization by NMR confirming the structure and purity of the product.

Q & A

Q. Critical parameters :

- Reaction time : 3 hours under reflux to ensure complete conversion.

- Solvent choice : Ethanol balances reactivity and solubility.

- Acid catalysis : HCl accelerates iminium ion formation.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

A multi-technique approach is essential:

- NMR spectroscopy : Confirm the presence of the bromophenyl group (δ 7.4–7.6 ppm for aromatic protons) and diethylamine substituents (δ 2.4–3.0 ppm for N–CH2– and δ 1.0–1.2 ppm for CH3 groups) .

- Elemental analysis : Verify C, H, N, and Br content within ±0.3% of theoretical values.

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 298.1 for C13H19BrN).

- X-ray crystallography (if crystalline): Resolve bond lengths and angles, e.g., the Br–C bond (~1.89 Å) and planarity of the aromatic system .

Advanced: How do structural modifications (e.g., halogen substitution) impact the compound’s reactivity or pharmacological profile?

Answer:

Comparative studies with analogs reveal:

- Halogen effects : Replacing bromine with chlorine reduces steric bulk and alters electronic properties, affecting binding to targets like GPCRs or enzymes .

- Amine substitution : N,N-Diethyl vs. N,N-dimethyl groups influence lipophilicity (logP increases by ~0.5 units with ethyl groups), impacting blood-brain barrier permeability .

- Propanamine chain length : Shorter chains (e.g., ethylamine) reduce conformational flexibility, potentially lowering affinity for hydrophobic binding pockets .

Q. Experimental design for SAR :

Synthesize analogs with systematic substitutions (e.g., halogen, alkyl chain).

Test in vitro binding assays (e.g., radioligand displacement) and computational docking studies.

Correlate structural features with activity using QSAR models.

Advanced: What analytical challenges arise in detecting trace quantities of this compound in environmental or biological matrices?

Answer:

Challenges :

- Low volatility : Requires derivatization (e.g., silylation) for GC-MS analysis .

- Matrix interference : Biological samples (e.g., plasma) necessitate solid-phase extraction (SPE) with C18 cartridges.

- Detection limits : LC-MS/MS with MRM transitions (e.g., m/z 298 → 215 for fragmentation) achieves sensitivity at ng/L levels .

Q. Method optimization :

- Mobile phase : Acetonitrile/water (70:30) with 0.1% formic acid enhances LC retention.

- Ionization : ESI+ mode improves ionizability of the protonated amine .

Advanced: How does the compound’s conformational flexibility influence its molecular interactions?

Answer:

Crystallographic insights :

- The propanamine chain adopts a gauche conformation , minimizing steric clash between the diethyl groups and bromophenyl ring.

- Hydrogen bonding : The protonated amine forms a strong interaction with chloride counterions (N–H···Cl, ~3.1 Å), stabilizing the crystal lattice.

Q. Implications for drug design :

- Conformational rigidity (e.g., cyclization) may enhance selectivity for target receptors.

- Molecular dynamics simulations can predict preferred conformations in solution vs. solid state.

Advanced: What environmental fate studies are relevant for assessing its ecological impact?

Answer:

Key parameters :

- Persistence : Hydrolysis half-life (pH 7, 25°C) >30 days due to stable C–Br bonds.

- Bioaccumulation : Moderate logP (~3.2) suggests potential accumulation in lipid-rich tissues.

- Degradation pathways : Photolysis under UV light generates debrominated byproducts.

Q. Experimental protocols :

Aqueous photolysis : Expose to simulated sunlight (λ >290 nm) and monitor degradation via HPLC.

Soil adsorption studies : Use batch equilibration methods to determine Koc values.

Advanced: How can contradictions in reported biological activities be resolved?

Case example : Discrepancies in IC50 values for kinase inhibition.

Resolution strategies :

- Standardize assays : Use identical buffer conditions (e.g., pH 7.4, 1 mM ATP).

- Control for impurities : Validate purity via orthogonal methods (e.g., HPLC + NMR).

- Meta-analysis : Pool data from multiple studies to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.